molecular formula C11H14N4O B1326650 (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine CAS No. 1035840-17-5

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine

Cat. No.: B1326650
CAS No.: 1035840-17-5
M. Wt: 218.26 g/mol
InChI Key: MEAMSTOPEAYMQF-UHFFFAOYSA-N
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Description

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine is a complex organic compound with a unique structure that combines an oxazole ring fused to a pyridine ring, attached to a pyrrolidine ring with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of (1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine is unique due to its fused oxazole-pyridine ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-6-8-3-5-15(7-8)11-14-10-9(16-11)2-1-4-13-10/h1-2,4,8H,3,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAMSTOPEAYMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=NC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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